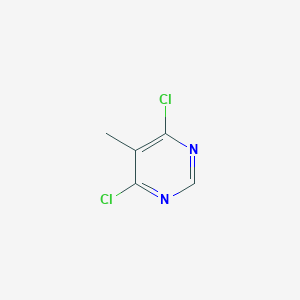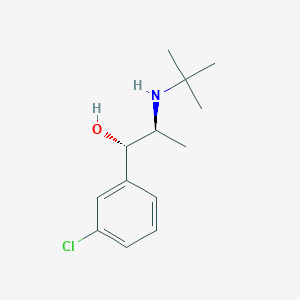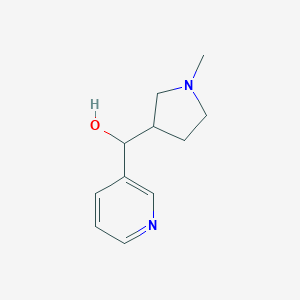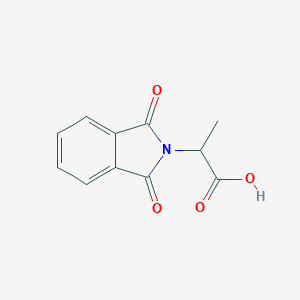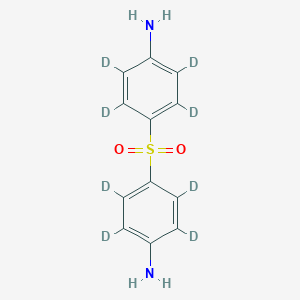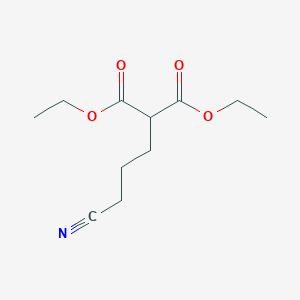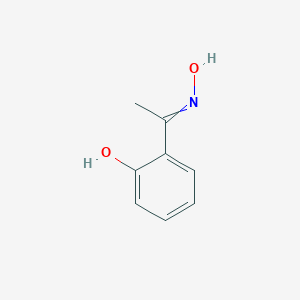
1-(2-Hydroxyphenyl)ethan-1-one oxime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(2-Hydroxyphenyl)ethan-1-one oxime derivatives involves reactions under controlled conditions to ensure high yield and purity. For example, the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime from 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and hydroxylamine hydrochloride in ethanol yields an 86% product through nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis confirmation (Abdel-Wahab et al., 2023).
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyphenyl)ethan-1-one oxime derivatives reveals intricate details about their geometry and bonding patterns. For instance, oxime derivatives display varied hydrogen bonding networks, as evidenced in structural studies of certain oximes using X-ray crystallography (Alcalde et al., 2008). These studies provide insight into the stability and reactivity of these compounds.
Chemical Reactions and Properties
1-(2-Hydroxyphenyl)ethan-1-one oxime and its derivatives participate in a range of chemical reactions, underpinning their utility in synthetic chemistry. The reactivity is often attributed to the oxime group, which can engage in various interactions, including chemisorption processes as observed in the flotation performance of related oxime compounds (Li et al., 2020). Moreover, these compounds have been utilized in the catalytic oxidation of olefins, alcohols, sulfides, and amines, demonstrating their versatility and efficiency in catalysis (Gharah et al., 2009).
Wissenschaftliche Forschungsanwendungen
Catalytic Uses in Oxidation Processes : Oxodiperoxo-molybdate and -tungstate complexes with 1-(2′-hydroxyphenyl) ethanone oxime exhibit high efficiency as catalysts for olefin epoxidation, alcohol, amine, and sulfide oxidation, using H2O2 as a terminal oxidant (Gharah et al., 2009).
Skeletal Rearrangement Studies : The mass spectra of 1-(2′-hydroxy-5′-alkylphenyl)-1-alkanone (E)-oximes reveal a skeletal rearrangement and the formation of a cycloheptatrienyloheterocyclic system (Łożyński & Krzyżanowska, 1986).
Potential in Cancer Treatment : Substituted 1-phenyl-1-nonen-3-one oximes, including allyl alcohols derivatives, show potential as cytotoxic and antitumor agents (Dimmock et al., 1978).
Biosynthesis of Dhurrin : In Sorghum bicolor (L.) Moench, ACI-nitro-2-(p-hydroxyphenyl)ethane is identified as an intermediate in the biosynthesis of dhurrin, suggesting its involvement in cyanogenic glucoside synthesis (Halkier & Møller, 1990).
Synthesis of Complexes with Metals : Ethane-1,2-bis(thiophenylglyoxime) and ethane-1,2-bis(thio-p-tolylglyoxime) exhibit promising potential as new tetra-oximes for the synthesis of complexes with nickel, copper, and cobalt (Sevindir, 1994).
Degradation of Toxic Organophosphates : Oxime 1 rapidly dephosphorylates toxic organophosphates, offering a new nucleophile family for their degradation (Manfredi et al., 2016).
Extraction of Copper : These oximes are more efficient copper extractants than alkyl derivatives of 2-hydroxybenzophenone oximes (Krzyżanowska et al., 1989).
Intermolecular Hydrogen Bonding Networks : Studies reveal crystal packing in 1,2-diaryl(3-pyridyl)ethanone oximes controlled by homomeric intermolecular interactions (Alcalde et al., 2008).
Zukünftige Richtungen
Oximes, including “1-(2-Hydroxyphenyl)ethan-1-one oxime”, are valuable synthetic building blocks with diverse reactivity modes. Their unique properties make them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future research directions could explore new methodologies based on oxime starting materials and their applications in dynamic materials, energetic materials, and biocatalytic oxime reductions .
Eigenschaften
IUPAC Name |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXBPZWZZOXDFB-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)ethan-1-one oxime | |
CAS RN |
1196-29-8 | |
| Record name | 1-(2-Hydroxyphenyl)ethan-1-one oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-hydroxyphenyl)ethan-1-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

